2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions are characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This mechanism is called SNAr .Physical And Chemical Properties Analysis
This compound is a colorless liquid that is soluble in organic solvents and has a molecular weight of 352.89 g/mol.Scientific Research Applications
-
2-(4-(Chloromethyl)phenyl)propanoic acid
- Application: This compound is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Application: These compounds have been studied for their antimicrobial and anticancer properties .
- Methods of Application: The compounds were synthesized and then tested in vitro against various bacterial and fungal species, as well as against a human breast adenocarcinoma cancer cell line .
- Results or Outcomes: Some of the compounds showed promising antimicrobial activity, and two were found to be active against the breast cancer cell line .
-
2-chloromethyl-4(3H)-quinazolinones
- Application: These compounds are key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
- Methods of Application: An improved one-step synthesis of these compounds was described, using o-anthranilic acids as starting materials .
- Results or Outcomes: The new synthesis method could potentially streamline the production of these anticancer agents .
-
2-(4-(Chloromethyl)phenyl)propanoic acid
- Application: This compound is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
2-(4-Chloromethylphenyl)propionic acid
- Application: This compound is an intermediate used for the preparation of anti-inflammatory and analgesic drugs .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
- Application: This compound is a key intermediate in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
2-(4-Chloromethylphenyl)propanoic acid
- Application: This compound is used in various chemical reactions as a reagent .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
2-(4-Chloromethylphenyl)propionic acid
- Application: This compound is an intermediate used for the preparation of anti-inflammatory and analgesic drugs .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
-
- Application: This compound is a key intermediate in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application can vary depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions .
- Results or Outcomes: The outcomes can vary widely depending on the specific reaction. In general, this compound is used to introduce a chloromethylphenyl group into a molecule .
Safety And Hazards
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRBYHCRLQCNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674719 | |
Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1072945-04-0 | |
Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.